(2-Methylphenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHWKVVBZRANAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064981 | |

| Record name | Benzeneacetaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-08-2, 69380-02-5 | |

| Record name | 2-Methylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10166-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010166082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylphenyl)ethanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069380025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-benzeneacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde: Chemical Properties, Structure, and Synthetic Considerations

Abstract

(2-Methylphenyl)acetaldehyde, also known as ortho-tolylacetaldehyde, is an aromatic aldehyde of interest in the fields of fragrance, flavor, and synthetic organic chemistry. Its characteristic almond, cherry, and nutty aroma profile makes it a valuable component in various commercial formulations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed exploration of its spectroscopic characteristics. Furthermore, this document outlines plausible synthetic routes and detailed analytical protocols, offering valuable insights for researchers, chemists, and professionals in drug development and chemical manufacturing. The synthesis and analytical methodologies are presented with a focus on the underlying chemical principles to ensure both technical accuracy and practical applicability.

Introduction

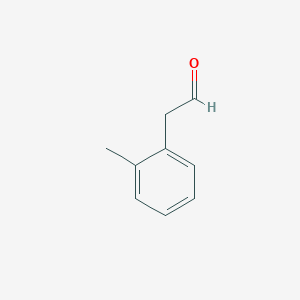

Aromatic aldehydes are a pivotal class of organic compounds, widely recognized for their sensory characteristics and their utility as versatile intermediates in chemical synthesis. This compound (Figure 1), a substituted derivative of phenylacetaldehyde, possesses a unique aromatic profile that distinguishes it from its isomers and parent compound. The presence of a methyl group at the ortho position of the benzene ring influences its steric and electronic properties, thereby affecting its reactivity and sensory perception.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientific and industrial applications. We will delve into its structural attributes, physicochemical properties, and the spectral data that are crucial for its identification and characterization. Moreover, this document presents a critical analysis of synthetic strategies and analytical methodologies, designed to be a self-validating system for laboratory and industrial-scale operations.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group and an acetaldehyde group at adjacent (ortho) positions.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-methylphenyl)acetaldehyde | N/A |

| Synonyms | o-Tolylacetaldehyde, 2-Methylbenzeneacetaldehyde | N/A |

| CAS Number | 10166-08-2 | [1] |

| Molecular Formula | C₉H₁₀O | N/A |

| Molecular Weight | 134.18 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Odor | Almond, cherry, nutty, green | N/A |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application and quality control.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 221-223 °C at 760 mmHg |

| Density | 1.01 g/cm³ |

| Refractive Index | 1.525 |

| Flash Point | 85 °C |

Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehydic proton, the methylene protons, and the methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.7 | t | 1H | -CHO | The aldehydic proton is highly deshielded and expected to appear as a triplet due to coupling with the adjacent methylene protons. |

| ~7.1-7.3 | m | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. |

| ~3.6 | d | 2H | -CH₂- | The methylene protons are adjacent to the aldehyde and the aromatic ring and are expected to be a doublet due to coupling with the aldehydic proton. |

| ~2.3 | s | 3H | Ar-CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

The carbon NMR spectrum will provide information about the different carbon environments within the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift.[2] |

| ~136 | Ar-C (quaternary) | The aromatic carbon attached to the methyl group. |

| ~134 | Ar-C (quaternary) | The aromatic carbon attached to the acetaldehyde group. |

| ~126-131 | Ar-CH | The four methine carbons of the aromatic ring. |

| ~50 | -CH₂- | The methylene carbon. |

| ~19 | -CH₃ | The methyl carbon. |

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium, Sharp | C-H stretch of the aldehyde |

| ~1725 | Strong, Sharp | C=O stretch of the aldehyde[3] |

| ~3010-3080 | Medium | Aromatic C-H stretch |

| ~1600, ~1490 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 6: Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular ion) |

| 133 | [M-H]⁺ |

| 119 | [M-CH₃]⁺ |

| 105 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Synthesis and Manufacturing

Several synthetic pathways can be envisioned for the preparation of this compound. A common and reliable method involves the oxidation of the corresponding primary alcohol, 2-(2-methylphenyl)ethanol.

Proposed Synthetic Pathway: Oxidation of 2-(2-methylphenyl)ethanol

This two-step synthesis starts from commercially available 2-methylbenzyl bromide.

Sources

(2-Methylphenyl)acetaldehyde spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of (2-Methylphenyl)acetaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound, also known as o-tolylacetaldehyde, is an aromatic aldehyde with applications in the synthesis of fine chemicals and as a component in fragrance compositions. Its structural elucidation and quality control rely heavily on a combination of modern spectroscopic techniques. Unambiguous characterization is paramount to ensuring purity, confirming identity, and understanding its chemical behavior in various matrices.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a complete, verified dataset for this specific isomer is not consolidated within a single public repository, this document synthesizes data from foundational spectroscopic principles and spectral data of structurally analogous compounds. This predictive and deductive approach is a cornerstone of analytical chemistry, enabling scientists to characterize novel or less-documented molecules with a high degree of confidence.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that give rise to a unique spectroscopic fingerprint: an aldehyde functional group, a methylene (-CH₂-) bridge, and an ortho-substituted benzene ring. Each of these components will produce characteristic signals in the various spectra discussed.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: Proton Environments

Principles & Experimental Context

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments and their connectivity. A standard experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[1]

Predicted Spectral Data and Interpretation

The asymmetry of the ortho-substituted ring renders all four aromatic protons chemically non-equivalent. The spectrum is predicted to show six distinct signals.

-

Aldehyde Proton (H⁹): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond.[2] This results in a signal far downfield, typically between 9 and 10 ppm.[3] It will be split into a triplet by the two adjacent methylene protons (CH₂).

-

Methylene Protons (H⁸): These two protons are alpha to the carbonyl group and adjacent to the aromatic ring. They are expected to resonate around 3.6-3.8 ppm. This signal will appear as a doublet, being split by the single aldehyde proton.

-

Aromatic Protons (H²-H⁵): These four protons will appear in the characteristic aromatic region of 7.0-7.4 ppm. Due to their distinct environments and coupling to each other (ortho, meta, and para coupling), they will produce a complex multiplet pattern.

-

Methyl Protons (H⁷): The methyl group attached to the aromatic ring is in a typical alkyl-aromatic environment, expected to produce a sharp singlet around 2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Atom Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| H⁹ (CHO) | ~9.75 | Triplet (t) | ~2.5 | 1H |

| H²-H⁵ (Ar-H) | ~7.10 - 7.30 | Multiplet (m) | - | 4H |

| H⁸ (CH₂) | ~3.65 | Doublet (d) | ~2.5 | 2H |

| H⁷ (CH₃) | ~2.32 | Singlet (s) | - | 3H |

¹³C NMR Spectroscopy: Carbon Backbone

Principles & Experimental Context

Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp line, providing a direct count of non-equivalent carbons.

Predicted Spectral Data and Interpretation

The molecule contains nine carbon atoms, all of which are in chemically distinct environments, thus predicting nine signals in the ¹³C NMR spectrum.

-

Carbonyl Carbon (C⁹): The aldehyde carbonyl carbon is significantly deshielded and is expected to appear at the far downfield end of the spectrum, typically in the range of 190-205 ppm.[4][5]

-

Aromatic Carbons (C¹-C⁶): The six aromatic carbons will resonate between ~125 and 138 ppm. The carbons bearing substituents (C¹ and C⁶) will have different chemical shifts from those attached only to hydrogen. Data from the closely related o-tolualdehyde can be used to refine these predictions.[6]

-

Methylene Carbon (C⁸): The sp³-hybridized carbon of the methylene group is expected in the 40-50 ppm range.

-

Methyl Carbon (C⁷): The methyl carbon will be the most shielded, appearing furthest upfield at approximately 20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Atom Label | Assignment | Predicted δ (ppm) |

|---|---|---|

| C⁹ | Aldehyde Carbonyl (-CHO) | ~201 |

| C¹ | Aromatic C-CH₂ | ~137 |

| C⁶ | Aromatic C-CH₃ | ~135 |

| C²-C⁵ | Aromatic C-H | ~126 - 131 |

| C⁸ | Methylene (-CH₂-) | ~45 |

| C⁷ | Methyl (-CH₃) | ~19 |

Infrared (IR) Spectroscopy: Functional Group Analysis

Principles & Experimental Protocol

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying functional groups. A typical protocol involves acquiring a spectrum of a neat liquid film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Spectral Analysis and Diagnostic Peaks

The IR spectrum of this compound will be dominated by absorptions characteristic of aldehydes and substituted aromatic rings.

-

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch is the most prominent feature. For a non-conjugated arylacetaldehyde, this is expected around 1725 cm⁻¹.[2][7]

-

Aldehyde C-H Stretches: A hallmark of aldehydes is the presence of two medium-intensity C-H stretching bands, often referred to as a "Fermi doublet," located at approximately 2820 cm⁻¹ and 2720 cm⁻¹.[8][9] The presence of both peaks is a strong confirmation of the aldehyde functionality.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.[8] Stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: The methyl and methylene groups will give rise to C-H stretching absorptions in the 2970-2850 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070, ~3020 | Medium-Weak | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~2825, ~2725 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong, Sharp | C=O stretch (Aldehyde) |

| ~1605, ~1495, ~1460 | Medium-Strong | Aromatic C=C ring stretch |

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Principles & Experimental Workflow

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing information about the molecular weight and structural components of the analyte.

Fragmentation Analysis

The molecular formula of this compound is C₉H₁₀O, giving it a molecular weight of approximately 134.17 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 134.

-

Base Peak (Major Fragmentation): The most probable fragmentation pathway is α-cleavage, involving the loss of the formyl radical (•CHO, 29 Da).[10][11] This cleavage results in the formation of a highly stable 2-methylbenzyl cation (m/z = 105). Due to its resonance stabilization, this fragment is expected to be the base peak (the most abundant ion).

Caption: Primary fragmentation pathway of this compound in EI-MS.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Description |

|---|---|---|

| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |

| 133 | [C₉H₉O]⁺ | Loss of H• (M-1) |

| 105 | [C₈H₉]⁺ | Loss of •CHO (M-29), Base Peak |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Conclusion

The comprehensive spectroscopic profile derived from NMR, IR, and MS techniques provides a robust and self-validating system for the identification and characterization of this compound. The key diagnostic features include the downfield aldehyde proton triplet in ¹H NMR, the carbonyl carbon signal near 201 ppm in ¹³C NMR, the strong C=O stretch at ~1725 cm⁻¹ alongside the aldehyde C-H doublet in the IR spectrum, and a base peak at m/z 105 in the mass spectrum. This collective data serves as a reliable fingerprint, essential for researchers and professionals in drug development and chemical synthesis.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [Link]

-

NIST. (n.d.). Acetaldehyde. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzeneacetaldehyde. In NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). o-Tolualdehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal. [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. youtube.com [youtube.com]

Synthesis of (2-Methylphenyl)acetaldehyde for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of (2-Methylphenyl)acetaldehyde

Foreword: The Synthetic Challenge and Strategic Approach

This compound is a valuable carbonyl compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance components. Its structural motif, featuring a reactive aldehyde functionality ortho-substituted on a toluene ring, presents unique synthetic challenges, including potential for over-oxidation, self-condensation, and steric hindrance. This guide provides a comprehensive exploration of robust and reproducible laboratory-scale methods for its synthesis, moving beyond simple procedural lists to dissect the underlying chemical principles. We will focus on methodologies that offer high yields, predictable outcomes, and manageable purification profiles, grounded in established chemical literature. The discussion is tailored for professionals in chemical research and drug development, emphasizing not just the "how" but the critical "why" behind each strategic decision in the synthetic workflow.

Part 1: A Comparative Analysis of Primary Synthetic Strategies

The synthesis of an aldehyde from a readily available precursor is a cornerstone of organic chemistry. For this compound, the most direct and common precursor is 2-Methylbenzyl alcohol. Therefore, our primary focus will be on selective oxidation methods. We will also explore an alternative strategy involving carbon-carbon bond formation to illustrate a different synthetic logic.

Key Synthetic Pathways:

-

Selective Oxidation of 2-Methylbenzyl Alcohol: The most straightforward approach involves the oxidation of the primary alcohol. The critical challenge is to halt the oxidation at the aldehyde stage, preventing the formation of the corresponding carboxylic acid. This requires the use of mild, non-aqueous oxidizing agents.

-

Pyridinium Chlorochromate (PCC): A classic and reliable method that utilizes a Cr(VI) reagent. PCC is known for its ability to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation.[1][2][3]

-

Swern Oxidation: A chromium-free alternative that activates dimethyl sulfoxide (DMSO) with oxalyl chloride.[4][5][6][7] It is prized for its mild conditions and wide functional group tolerance, though it requires cryogenic temperatures and produces a malodorous byproduct.

-

-

Umpolung Strategy via Dithiane Chemistry: This less direct, but powerful, method inverts the normal reactivity of the carbonyl carbon. It involves the formation of a 2-substituted-1,3-dithiane, which can be deprotonated to form a nucleophilic acyl anion equivalent. This is an excellent strategy when the synthetic plan requires building the aldehyde from a smaller fragment via C-C bond formation.[8][9]

The following diagram illustrates these strategic approaches, starting from different conceptual precursors.

Caption: Overview of synthetic strategies for this compound.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Here, we provide detailed, self-validating protocols for the two primary oxidation methods. Each step is accompanied by an explanation of its purpose, ensuring both reproducibility and a deep understanding of the transformation.

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

Principle & Rationale: Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and hydrochloric acid.[10] It is favored for its mildness and selectivity. Unlike stronger chromium-based oxidants (e.g., Jones reagent), PCC is typically used in anhydrous organic solvents like dichloromethane (DCM), which prevents the intermediate aldehyde from forming a hydrate, thereby inhibiting over-oxidation to the carboxylic acid.[11] The mechanism involves the formation of a chromate ester from the alcohol, followed by a base-assisted E2-like elimination to yield the aldehyde and a reduced Cr(IV) species.[2][10]

Data Summary: Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. |

|---|---|---|---|---|---|---|

| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.17 | 40.9 mmol | 1.0 | 5.00 g | 89-95-2 |

| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | 61.4 mmol | 1.5 | 13.23 g | 26299-14-9 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 200 mL | 75-09-2 |

| Celite® (or Silica Gel) | SiO₂ | 60.08 | - | - | ~20 g | 61790-53-2 |

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (13.23 g). Suspend the orange solid in anhydrous dichloromethane (200 mL). Stir the mixture under a nitrogen or argon atmosphere.

-

Causality: Anhydrous conditions are crucial to prevent over-oxidation.[11] The inert atmosphere protects the aldehyde product from potential air oxidation.

-

-

Substrate Addition: Dissolve 2-Methylbenzyl alcohol (5.00 g) in a small amount of anhydrous DCM (~20 mL) and add it to the PCC suspension in one portion.

-

Observation: The mixture will turn into a dark, tarry brown color, and a slight exotherm may be observed.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), checking for the disappearance of the starting alcohol spot.

-

Work-up & Filtration: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) to precipitate the reduced chromium salts. Prepare a short plug of Celite® or silica gel in a sintered glass funnel and pack it firmly. Pass the entire reaction mixture through the plug, washing thoroughly with additional diethyl ether until the filtrate runs clear.

-

Causality: The solid support adsorbs the viscous chromium byproducts, simplifying their removal.[3] Failure to do this makes product isolation extremely difficult.

-

-

Purification: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless oil. The expected yield is typically in the range of 80-90%.

Safety & Handling

-

PCC is a suspected carcinogen and a strong oxidizer. [12][13] Handle only in a chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation of the dust.[12] Contact with combustible materials may cause fire.

-

Dichloromethane is a volatile and suspected carcinogen. [14] All operations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Chromium waste is hazardous and must be disposed of according to institutional guidelines.

Workflow Visualization: PCC Oxidation

Caption: Step-by-step workflow for the PCC oxidation protocol.

Method 2: Swern Oxidation

Principle & Rationale: The Swern oxidation is a widely used chromium-free method that offers excellent yields under very mild conditions.[5] The reaction proceeds in three main stages:

-

Activation: Dimethyl sulfoxide (DMSO) reacts with an electrophilic activator, typically oxalyl chloride, at low temperature (-78 °C) to form the reactive chloro(dimethyl)sulfonium chloride intermediate.[4][15]

-

Alcoholysis: The primary alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt.

-

Elimination: A hindered, non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the carbon bearing the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[4][7]

Data Summary: Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. |

|---|---|---|---|---|---|---|

| Oxalyl Chloride | (COCl)₂ | 126.93 | 13.2 mmol | 1.5 | 0.94 mL | 79-37-8 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 22.0 mmol | 2.5 | 1.56 mL | 67-68-5 |

| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.17 | 8.8 mmol | 1.0 | 1.08 g | 89-95-2 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 44.0 mmol | 5.0 | 6.13 mL | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | 75-09-2 |

Experimental Protocol

-

Activator Preparation: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (0.94 mL) via syringe. Then, add a solution of DMSO (1.56 mL) in DCM (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 15 minutes.

-

Causality: The low temperature is critical for the stability of the chloro(dimethyl)sulfonium chloride intermediate. Vigorous gas evolution (CO, CO₂) occurs, so slow addition is paramount.[4]

-

-

Alcohol Addition: Add a solution of 2-Methylbenzyl alcohol (1.08 g) in DCM (10 mL) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

-

Base-Induced Elimination: Add triethylamine (6.13 mL) dropwise to the reaction mixture. After the addition is complete, allow the flask to slowly warm to room temperature over 45-60 minutes.

-

Causality: Triethylamine acts as the base to initiate the final elimination step. Using a large excess ensures the complete neutralization of generated HCl and drives the reaction to completion.[7]

-

-

Quenching & Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

-

Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any acidic byproducts.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography as described in Method 1. The expected yield is typically >90%.

Safety & Handling

-

Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle only in a chemical fume hood with extreme care.

-

The reaction generates toxic carbon monoxide gas. Ensure the entire procedure is conducted in a well-ventilated fume hood.[4]

-

Dimethyl sulfide (DMS) is a byproduct with an extremely unpleasant and pervasive odor. [4] All glassware should be quenched with bleach solution after use to oxidize the DMS to odorless DMSO.

Workflow Visualization: Swern Oxidation

Caption: Step-by-step workflow for the Swern oxidation protocol.

Part 3: Method Selection & Concluding Remarks

The choice between the PCC and Swern oxidation methods depends on laboratory constraints and project requirements.

Comparative Summary

| Feature | PCC Oxidation | Swern Oxidation |

|---|---|---|

| Yield | Good to Excellent (80-90%) | Excellent (>90%) |

| Conditions | Room Temperature | Cryogenic (-78 °C) |

| Reagent Toxicity | High (Cr(VI) is a carcinogen) | Moderate (Oxalyl chloride is toxic/corrosive) |

| Byproducts | Hazardous Chromium Waste | Malodorous but easily managed DMS |

| Simplicity | Relatively simple setup | More complex; requires careful temperature control |

| Work-up | Can be tedious (filtration of Cr salts) | Standard liquid-liquid extraction |

Recommendation:

For routine, small-scale syntheses where simplicity is prioritized and appropriate waste disposal infrastructure is in place, the PCC oxidation remains a viable and effective method. Its operational simplicity at room temperature is a significant advantage.

For syntheses where avoiding toxic heavy metals is a priority, or for substrates sensitive to the mildly acidic nature of PCC, the Swern oxidation is the superior choice. Despite its requirement for low temperatures and the unpleasant odor of its byproduct, it is often higher-yielding, cleaner, and considered a "greener" alternative from a heavy metal perspective. Its mild conditions make it highly suitable for complex molecules with sensitive functional groups.

Ultimately, both methods are robust and well-documented routes to this compound, providing the modern chemist with powerful tools to access this important synthetic intermediate.

References

- SYNTHETIKA. Pyridinium Chlorochromate (PCC).

- Banerji, K. K. (1977). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-641.

- CDH Fine Chemical. PYRIDINIUM CHLOROCHROMATE CAS NO 26299-14-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- T3DB. Material Safety Data Sheet Pyridinium chlorochromate MSDS# 75256.

- MilliporeSigma. Pyridinium Chlorochromate (26299-14-9) - SAFETY DATA SHEET. (2025).

- Chemistry Steps. PCC Oxidation Mechanism.

- Fisher Scientific. Safety Data Sheet - Acetaldehyde. (2015).

- Sigma-Aldrich. SAFETY DATA SHEET - Acetaldehyde. (2025).

- Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.

- RSC Publishing. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation.

- Michigan State University Department of Chemistry. Alcohol Reactivity.

- Wikipedia. Swern oxidation.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).

- University of Oregon. Selective Oxidation of Benzyl Alcohol to Benzaldehyde.

- Organic Chemistry Portal. Swern Oxidation.

- Organic Syntheses. General procedure for the preparation of 1-d-aldehydes.

- Alfa Chemistry. Swern Oxidation.

- University of Bergen. Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives.

- Chemistry Steps. Swern Oxidation Mechanism.

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.

- The Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions.

- Carl ROTH. Safety Data Sheet: Acetaldehyde.

- Airgas. SAFETY DATA SHEET - Acetaldehyde. (2021).

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).

- Chemistry LibreTexts. Reactions with Grignard Reagents. (2023).

- Sigma-Aldrich. This compound.

- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.

- Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.

-

ResearchGate. Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. (2025). Available from: [Link]

- Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.

-

Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]

-

YouTube. 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023). Available from: [Link]

-

National Center for Biotechnology Information. 2-Methylbenzyl alcohol. Available from: [Link]

- LookChem. Purification of Acetaldehyde.

- ElectronicsAndBooks. Catalytic Dehydrogenation of Alcohols in the Liquid Phase Using Ethylene as a Hydrogen Acceptor.

- PrepChem.com. Preparation of acetaldehyde (ethanal).

-

Semantic Scholar. Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (2021). Available from: [Link]

- Google Patents. US4356328A - Process for the preparation of acetaldehyde.

- Science Madness. THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES.

- Google Patents. US3816478A - Purification of a material containing aldehyde impurities.

-

OSTI.gov. Enabling Ethanol Dehydrogenation Catalysis by Post-Synthetic Anion Exchange of Triazolate-Based Metal–Organic Frameworks. Available from: [Link]

- Indian Academy of Sciences. Selective oxidation of benzyl alcohol with tert-butylhydroperoxide catalysed via Mn (II) 2, 2-bipyridine complexes immobilized o.

-

National Center for Biotechnology Information. Yeast-based production and in situ purification of acetaldehyde. (2022). Available from: [Link]

- Royal Society of Chemistry. Selective dehydrogenation of bioethanol to acetaldehyde over basic USY zeolites.

-

MDPI. Dehydrogenation of Ethanol to Acetaldehyde over Different Metals Supported on Carbon Catalysts. (2019). Available from: [Link]

Sources

- 1. Pyridinium Chlorochromate (PCC) - SYNTHETIKA [synthetikaeu.com]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Alcohol Reactivity [www2.chemistry.msu.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 15. One moment, please... [chemistrysteps.com]

An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde for Scientific Professionals

This guide provides a comprehensive technical overview of (2-Methylphenyl)acetaldehyde, also known as o-tolylacetaldehyde, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, analytical methodologies, and applications, with a focus on its role as a versatile intermediate in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde distinguished by an acetaldehyde group attached to a toluene ring at the ortho position. This structural arrangement imparts specific reactivity and properties that are of significant interest in chemical synthesis.

Chemical Identifiers:

-

Chemical Name: 2-(2-methylphenyl)acetaldehyde

-

Synonyms: o-Tolylacetaldehyde, 2-(o-tolyl)acetaldehyde, Benzeneacetaldehyde, 2-methyl-

-

CAS Number: 10166-08-2

-

Molecular Formula: C₉H₁₀O

A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 90–93°C at 19 mmHg | [2] |

| Density | ~1.01 g/cm³ (estimated) | N/A |

| Refractive Index | ~1.543 at 25°C | [3] |

| Solubility | Soluble in common organic solvents like ether. | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below are two plausible and referenced synthetic strategies.

Sommelet Reaction of 2-Methylbenzyl Halides

A well-established method for the preparation of aromatic aldehydes is the Sommelet reaction. This involves the reaction of a benzyl halide with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[3]

Workflow for Sommelet Reaction:

Caption: Sommelet reaction pathway for the synthesis of this compound.

Causality in Experimental Choices: The use of hexamethylenetetramine is critical as it serves as a formyl anion equivalent in a controlled manner, preventing over-oxidation to the carboxylic acid, a common side reaction in aldehyde synthesis. The hydrolysis step, typically carried out in aqueous ethanol, is crucial for the liberation of the aldehyde from the intermediate salt.

Oxidation of 2-Methyl-phenylethanol

Another viable route is the controlled oxidation of the corresponding primary alcohol, 2-(2-methylphenyl)ethanol. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices for minimizing over-oxidation.

Workflow for Oxidation of 2-(2-methylphenyl)ethanol:

Caption: Oxidation of 2-(2-methylphenyl)ethanol to yield the target aldehyde.

Trustworthiness of the Protocol: These oxidation methods are well-documented and widely used in organic synthesis for the preparation of aldehydes from primary alcohols. The reaction conditions are generally mild and provide good yields with high selectivity, ensuring the integrity of the desired product.

Applications in Drug Development and Medicinal Chemistry

Aldehydes are fundamental building blocks in the synthesis of pharmaceuticals due to their reactivity, allowing for the construction of complex molecular architectures.[4][5][6][7] this compound, with its reactive aldehyde functionality and substituted aromatic ring, serves as a valuable intermediate in medicinal chemistry.

Role as a Synthetic Intermediate: The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. These reactions are pivotal in elongating carbon chains and introducing nitrogen-containing functional groups, which are prevalent in many active pharmaceutical ingredients (APIs).[8][9] The 2-methylphenyl moiety can provide steric and electronic properties that influence the biological activity and pharmacokinetic profile of a drug candidate.

Potential in Heterocyclic Synthesis: Many biologically active compounds are heterocyclic in nature. This compound can be a precursor for the synthesis of various heterocyclic systems, such as pyridines, quinolines, and indoles, through multicomponent reactions or condensation reactions with appropriate nitrogen-containing nucleophiles.

Analytical Methodologies

Accurate and precise analytical methods are essential for quality control, reaction monitoring, and stability testing of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Predicted Mass Spectrum and Fragmentation: The mass spectrum of an aromatic aldehyde typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the resulting ions. For this compound, key fragmentation pathways are expected to involve the loss of the formyl radical (-CHO) and the formation of a stable tropylium or methyltropylium ion.[10][11]

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₈H₇O]⁺ | Loss of a methyl radical (-CH₃) |

| 105 | [C₈H₉]⁺ | Formation of methyltropylium ion |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Create a series of dilutions for calibration.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For less volatile samples or when derivatization is preferred, HPLC with UV detection is a suitable alternative. Aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[12][13][14]

Workflow for HPLC-UV Analysis with DNPH Derivatization:

Caption: Workflow for the HPLC-UV analysis of this compound after DNPH derivatization.

Experimental Protocol: HPLC-UV Analysis

-

Derivatization: To 1 mL of the sample solution in acetonitrile, add 1 mL of a 0.2% DNPH solution in acetonitrile containing 0.5% phosphoric acid. Allow the reaction to proceed at room temperature for 1 hour.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 365 nm.

-

-

Quantification: Prepare a calibration curve using derivatized standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. The aldehyde proton will appear at a characteristic downfield shift. The aromatic protons will exhibit a complex splitting pattern due to their ortho, meta, and para relationships.[15][16]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | t | 1H | -CHO | |

| ~7.1-7.3 | m | 4H | Aromatic-H | |

| ~3.6 | d | 2H | -CH₂- | |

| ~2.3 | s | 3H | -CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~201 | -CHO | |||

| ~136 | Aromatic C-CH₃ | |||

| ~131 | Aromatic C-CH₂ | |||

| ~130 | Aromatic C-H | |||

| ~128 | Aromatic C-H | |||

| ~126 | Aromatic C-H | |||

| ~50 | -CH₂- | |||

| ~19 | -CH₃ |

Safety and Handling

This compound, as an aromatic aldehyde, requires careful handling to minimize exposure and ensure laboratory safety. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[17][18][19][20]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear.

Handling and Storage:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.[18]

-

Store in a tightly closed container in a cool, dry place.[19]

-

Ground and bond containers when transferring material to prevent static discharge.[18]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective and safe utilization in research and development. This guide provides a foundational framework for scientific professionals working with this versatile compound.

References

-

Aldehydes. (n.d.). Chemical Safety Facts. [Link]

-

Pharmaceutical Intermediates. (n.d.). Sonal Plasrub Industries. [Link]

-

Darzens reaction. (2023, December 26). In Wikipedia. [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI. [Link]

-

Kumar, A., Singh, B., Malik, A. K., & Tiwary, D. K. (2019). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC INTERNATIONAL. [Link]

-

Kumar, A., Singh, B., Malik, A. K., & Tiwary, D. K. (2025, August 10). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]

-

Aldehydes in Perfume: Are They Harming Your Health? (2025, February 25). Essential Oils. [Link]

-

Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Darzens Condensation. (n.d.). Master Organic Chemistry. [Link]

-

Darzens Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Toda, F., & Tanaka, K. (2001). Darzens condensation of benzaldehydes with phenacyl chloride in a water suspension medium. Green Chemistry, 3(5), 243-244. [Link]

-

Zafiriou, O. C. (1974). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 12(10), 575-582. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

-

o-TOLUALDEHYDE. (n.d.). Organic Syntheses Procedure. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Aldehydes exposure analysis. (n.d.). RPS. [Link]

-

13.2: The Chemical Shift. (2025, March 28). Chemistry LibreTexts. [Link]

-

o-xylyl bromide. (n.d.). Organic Syntheses Procedure. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). [Link]

-

Pharma API Intermediates. (n.d.). S A Pharmachem. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Runikhina, S., Eremin, D., & Chusov, D. (2021). Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals. Chemistry, 27(62), 15327-15360. [Link]

-

Can anyone help in providing the protocol for acetaldehyde quantification by GCMS with head space analyser? (2015, November 18). ResearchGate. [Link]

-

2-(p-Tolyl)acetaldehyde, 95% Purity (stabilized with Citric acid), C9H10O, 10 grams. (n.d.). AA BLOCKS. [Link]

-

mass spectrum of ethanal. (n.d.). Doc Brown's Chemistry. [Link]

-

Rumbeiha, W. K., et al. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Journal of Medical Toxicology, 19(4), 364-372. [Link]

-

Lec-28 || Mass fragmentation pattern of aldehydes. (2022, March 17). YouTube. [Link]

-

Sustainable Production of o-Xylene from Biomass-Derived Pinacol and Acrolein. (n.d.). Semantic Scholar. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. [Link]

-

Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS. (n.d.). Shimadzu Scientific Instruments. [Link]

-

Drug Synthesis Intermediate Classification And Usage. (2025, May 22). Arborpharm. [Link]

-

o-PHTHALALDEHYDE. (n.d.). Organic Syntheses Procedure. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023, February 22). MDPI. [Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2025, August 6). ResearchGate. [Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022. (2023, September 4). PubMed Central. [Link]

-

Preparation of 2-methylbenzyl chloride. (n.d.). PrepChem.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. mlunias.com [mlunias.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. epa.gov [epa.gov]

- 14. repositorio.ufba.br [repositorio.ufba.br]

- 15. web.pdx.edu [web.pdx.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. naturalnicheperfume.com [naturalnicheperfume.com]

- 18. johndwalsh.com [johndwalsh.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Aldehydes exposure analysis | RPS [rpsgroup.com]

Biological activity of (2-Methylphenyl)acetaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of (2-Methylphenyl)acetaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Versatile Aldehyde

This compound, a seemingly simple aromatic aldehyde, belongs to a class of compounds that nature has adeptly utilized for a multitude of biological functions. As derivatives of phenylacetaldehyde, these molecules are found in flowers, fruits, and are even produced by microorganisms and insects.[1] Their inherent reactivity, centered around the aldehyde functional group, makes them potent signaling molecules and defensive agents. For researchers in drug development, agriculture, and material science, understanding the nuanced biological activities of these derivatives is paramount. This guide provides a technical exploration of the known biological landscape of this compound and its related structures, moving beyond mere observation to explain the causality behind their effects and the methodologies used to uncover them.

Antimicrobial and Antifungal Properties: Disrupting the Microbial World

The antimicrobial action of aldehydes is a well-established principle in biology. Their efficacy stems from the electrophilic nature of the aldehyde carbonyl group, which can readily react with nucleophilic biomolecules like proteins and nucleic acids, leading to cellular disruption.

Mechanism of Action: Membrane and Cellular Integrity

Aldehydes, particularly those with lipophilic characteristics like phenylacetaldehyde derivatives, can intercalate into the lipid bilayers of bacterial and fungal cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components.[2] Furthermore, once inside the cell, aldehydes can induce oxidative stress and lipid peroxidation. Acetaldehyde itself has been shown to be cytotoxic, inducing necrosis at concentrations as low as 0.01% by causing significant cellular damage.[2]

A critical target for many antifungal acetaldehyde derivatives is the inhibition of biofilm formation, a major virulence factor for pathogens like Candida albicans. Acetaldehyde can interfere with the yeast-to-hypha transition, a crucial step in biofilm development.[3] Certain derivatives can also down-regulate the production of mutagenic acetaldehyde by the fungus itself, reducing its pathogenic potential.[4][5]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is a foundational experiment to quantify the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC of a this compound derivative against Staphylococcus aureus.

Materials:

-

This compound derivative stock solution (e.g., 10 mg/mL in DMSO).

-

Mueller-Hinton Broth (MHB).

-

S. aureus culture (e.g., ATCC 29213), adjusted to 0.5 McFarland standard.

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Step-by-Step Methodology:

-

Preparation of Test Compound Dilutions:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.

-

-

Inoculation:

-

Dilute the 0.5 McFarland standard S. aureus suspension 1:100 in MHB.

-

Add 10 µL of the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Controls:

-

Positive Control: A well containing MHB and bacteria, but no test compound.

-

Negative Control: A well containing MHB and the highest concentration of the test compound, but no bacteria (to check for compound precipitation or color).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.

-

Workflow for Antimicrobial Activity Screening

Caption: Workflow for screening the antimicrobial potential of novel aldehyde derivatives.

Insecticidal and Semiochemical Activity

Phenylacetaldehyde and its derivatives are potent semiochemicals, acting as powerful attractants for a wide range of insects, particularly moths (Noctuidae) and lacewings (Chrysoperla carnea).[6][7] This activity is exploited in integrated pest management (IPM) programs for monitoring and trapping economically significant agricultural pests.[8] The ortho-methyl substitution in this compound can modulate the volatility and receptor binding affinity, potentially leading to species-specific attraction.

The addition of other compounds, such as acetic acid, can act synergistically, significantly increasing the capture rate of certain species by mimicking the complex volatile profile of a food source or oviposition site.[6][7]

Experimental Protocol: Field Trapping Bioassay

Objective: To evaluate the attractiveness of this compound compared to a standard phenylacetaldehyde lure for a target moth species.

Materials:

-

Delta traps or similar insect traps.

-

Sticky liners for traps.

-

Rubber septa or other controlled-release dispensers.

-

This compound (test lure).

-

Phenylacetaldehyde (positive control).

-

Unbaited dispenser (negative control).

-

Hexane (for lure preparation).

Step-by-Step Methodology:

-

Lure Preparation:

-

Load rubber septa with a precise amount (e.g., 100 mg) of the test compound or the positive control, dissolved in a minimal amount of hexane.

-

Allow the solvent to evaporate completely. Prepare the negative control septa with hexane only.

-

-

Experimental Setup:

-

In the target field (e.g., an alfalfa field), set up traps in a randomized complete block design. Each block should contain one of each treatment (test, positive control, negative control).

-

Space traps at least 20 meters apart to avoid interference. Space blocks at least 50 meters apart.

-

-

Deployment and Monitoring:

-

Deploy the baited traps at canopy height.

-

Check traps every 2-3 days. Count and identify the target insect species captured on the sticky liners.

-

Replace sticky liners at each check. Lures should be replaced weekly or according to their known field life.

-

-

Data Analysis:

-

Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in attraction between the treatments.

-

Metabolic Pathways and Pharmacological Considerations

When introduced into a biological system, this compound is subject to metabolic transformation. Understanding this pathway is crucial for predicting its pharmacological and toxicological profile.

Metabolic Fate

Drawing parallels from the well-documented metabolism of phenylacetaldehyde, the primary metabolic route involves oxidation.[9]

-

This compound is first oxidized to (2-Methylphenyl)acetic acid .

-

This conversion is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH) , with potential minor contributions from aldehyde oxidase.[9]

-

The resulting carboxylic acid is then typically conjugated (e.g., with glucuronic acid or glycine) and excreted in the urine.[1]

It is important to note that this compound can be formed in vivo from the corresponding amine, 2-(2-Methylphenyl)ethylamine, through the action of monoamine oxidase (MAO).[9]

Caption: Primary metabolic pathway of this compound in vertebrates.

Pharmacological and Toxicological Profile

The biological effects of acetaldehyde derivatives are dose-dependent.[10]

-

High Concentrations: Can lead to sedative effects, cytotoxicity, and impairment of motor and cognitive functions.[10] The reactivity of the aldehyde group can lead to the formation of protein adducts, disrupting normal cellular function.

-

Low Concentrations: May exert stimulant and reinforcing effects, characteristic of some addictive substances.[10]

Furthermore, acetaldehyde has been shown to influence the activity of key enzymes. For instance, it can induce the activity and mRNA levels of glucose-6-phosphate dehydrogenase (G6PDH), an important enzyme in cellular metabolism and antioxidant defense.[11]

Summary of Biological Activities

The diverse activities of phenylacetaldehyde derivatives are summarized below, providing a comparative overview for researchers.

| Compound Class | Biological Activity | Primary Mechanism/Use | Key Organisms/Systems |

| Phenylacetaldehydes | Antimicrobial / Antifungal | Disruption of cell membrane integrity, inhibition of biofilm formation.[2][3] | S. aureus, C. albicans |

| Phenylacetaldehydes | Insect Attractant | Acts as a floral kairomone, mimicking a food source.[6][7][8] | Lepidoptera (moths), Neuroptera (lacewings) |

| Acetaldehyde | Metabolic Modulator | Induction of enzymes like G6PDH.[11] | Mammalian hepatocytes |

| Acetaldehyde | Neuropharmacological Agent | Dose-dependent sedative or stimulant effects.[10] | Central Nervous System |

Conclusion and Future Directions

This compound and its derivatives represent a rich chemical space for scientific inquiry. Their inherent biological activities as antimicrobial agents and insect semiochemicals provide a foundation for developing novel, targeted solutions in medicine and agriculture. The ortho-methyl group offers a key point for synthetic modification to enhance potency, selectivity, and stability.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to design derivatives with optimized properties. For instance, can modifications to the aromatic ring or the alkyl chain enhance antifungal activity while minimizing host cytotoxicity? Can specific isomers be developed to attract beneficial insects while repelling pests? Answering these questions through systematic synthesis and rigorous biological evaluation will unlock the full potential of this versatile chemical scaffold.

References

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

[Studies on antimicrobial and antiviral compounds--synthesis of derivatives of decanoyl acetaldehyde (author's transl)]. (1979). Yao Xue Xue Bao. Retrieved January 14, 2026, from [Link]

-

Optimization of a Phenylacetaldehyde-Based Attractant for Common Green Lacewings (Chrysoperla carnea s.l.). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro. (2014). PubMed. Retrieved January 14, 2026, from [Link]

-

Preliminary data on attractiveness of phenylacetaldehyde-based lures on economically important plant bug pests (Hemiptera: Miridae). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A Novel Antifungal Is Active against Candida albicans Biofilms and Inhibits Mutagenic Acetaldehyde Production In Vitro. (2014). PLOS ONE. Retrieved January 14, 2026, from [Link]

-

Acrolein. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Phenylacetaldehyde. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dialdehyde Nanocrystalline Cellulose as Antibiotic Substitutes against Multidrug-Resistant Bacteria. (2021). PubMed. Retrieved January 14, 2026, from [Link]

-

Dialdehyde Nanocrystalline Cellulose as Antibiotic Substitutes against Multidrug-Resistant Bacteria. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Acetaldehyde inhibits the yeast-to-hypha conversion and biofilm formation in Candida albicans. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Effects of Acetaldehyde on glucose-6-phosphate Dehydrogenase Activity and mRNA Levels in Primary Rat Hepatocytes in Culture. (1993). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Antifungal Is Active against Candida albicans Biofilms and Inhibits Mutagenic Acetaldehyde Production In Vitro | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of acetaldehyde on glucose-6-phosphate dehydrogenase activity and mRNA levels in primary rat hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of (2-Methylphenyl)acetaldehyde, also known as o-tolylacetaldehyde. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this document places its emergence within the broader context of aldehyde chemistry. We will delve into its physicochemical properties, explore plausible historical and contemporary synthetic routes with detailed protocols, and discuss its applications, particularly in the fragrance and flavor industries.

Historical Context: The Dawn of Aldehyde Chemistry

The story of aldehydes begins in the early 19th century. In 1835, the German chemist Justus von Liebig first isolated and characterized this class of organic compounds. His work laid the foundation for understanding their structure and reactivity, which would profoundly impact various scientific fields, including perfumery and industrial agriculture.[1][2]

The late 19th and early 20th centuries saw a surge in the synthesis of aromatic aldehydes. These compounds, with their diverse and often pleasant aromas, became highly sought after by the burgeoning fragrance industry. A pivotal moment in aldehyde synthesis came in 1904 when Auguste Georges Darzens developed the Darzens condensation, a reaction that forms an α,β-epoxy ester from a ketone or aldehyde and an α-haloester. This method provided a versatile tool for the synthesis of a wide array of aldehydes, including substituted phenylacetaldehydes.

While the exact date and discoverer of this compound remain elusive, it is highly probable that its first synthesis occurred in the late 19th or early 20th century, leveraging the newly discovered synthetic methodologies for aromatic aldehydes.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor profile. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C9H10O |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 10166-08-2 |

| Boiling Point | Approximately 215-217 °C |

| Density | Approximately 1.02 g/cm³ |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

| Odor Profile | Green, floral, with nutty and spicy nuances |

Synthesis of this compound: From Historical Methods to Modern Techniques

The synthesis of this compound can be approached through various methods, reflecting the evolution of organic chemistry.

Plausible Historical Synthesis: The Darzens Glycidic Ester Condensation

Given its discovery in 1904, the Darzens condensation represents a historically significant and plausible route for the initial synthesis of this compound.[2] This reaction involves the condensation of 2-methylbenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Caption: Oxidation of 2-(2-Methylphenyl)ethanol.

Experimental Protocol (PCC Oxidation - Illustrative):

-

Pyridinium chlorochromate (PCC) is suspended in a suitable solvent like dichloromethane (DCM).

-

A solution of 2-(2-methylphenyl)ethanol in DCM is added to the PCC suspension.

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The mixture is then filtered through a pad of silica gel to remove the chromium byproducts.

-

The solvent is evaporated, and the resulting crude aldehyde is purified by column chromatography or distillation.

This protocol is self-validating as the progress of the reaction can be easily monitored, and the purification steps effectively remove both the excess reagent and byproducts, ensuring a pure final product.

The acid-catalyzed rearrangement of epoxides provides another viable route. 2-Methylstyrene oxide, when treated with a Lewis or Brønsted acid, can rearrange to form this compound.

Reaction Scheme:

Caption: Rearrangement of 2-Methylstyrene Oxide.

Experimental Protocol (Illustrative):

-

2-Methylstyrene oxide is dissolved in an aprotic solvent such as dichloromethane.

-

A catalytic amount of a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), is added at a low temperature.

-

The reaction is stirred for a short period until completion.

-

The reaction is quenched with a basic aqueous solution.

-

The organic layer is separated, dried, and the solvent is removed to yield the crude aldehyde, which is then purified.

The choice of a Lewis acid catalyst is critical for promoting the selective rearrangement to the aldehyde over other potential products.

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. In this reaction, 2-methylstyrene is reacted with a mixture of carbon monoxide and hydrogen in the presence of a transition metal catalyst, typically rhodium or cobalt.

Reaction Scheme:

Caption: Hydroformylation of 2-Methylstyrene.

Experimental Protocol (General):

-

2-Methylstyrene and a suitable rhodium catalyst precursor with a phosphine ligand are charged into a high-pressure reactor.

-

The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas).

-

The mixture is heated to the desired reaction temperature.

-